5-(2,5-Dimethoxyphenyl)picolinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

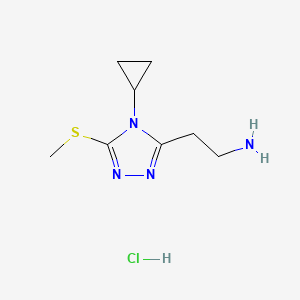

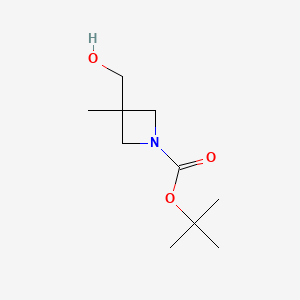

5-(2,5-Dimethoxyphenyl)picolinic acid is a chemical compound with the molecular formula C14H13NO4 . It contains a total of 33 bonds, including 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic carboxylic acid, 1 hydroxyl group, and 2 ethers .

Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of 5-(2,5-Dimethoxyphenyl)picolinic acid.Molecular Structure Analysis

The molecular structure of 5-(2,5-Dimethoxyphenyl)picolinic acid includes a total of 33 bonds; 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic carboxylic acid, 1 hydroxyl group, and 2 ethers . The molecular weight of the compound is 259.26 .Scientific Research Applications

Antioxidant Activity Analysis

Antioxidants play a crucial role in various scientific fields, from food engineering to medicine. Techniques to determine antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, are critical in assessing the antioxidant potential of compounds, including those structurally related to 5-(2,5-Dimethoxyphenyl)picolinic acid. These methods rely on spectrophotometry to monitor the color changes or discoloration of solutions, indicating the presence and activity of antioxidants (Munteanu & Apetrei, 2021).

Regioselectivity in Chemical Reactions

The study of regioselectivity in chemical reactions, particularly bromination, provides insights into the chemical behavior of pyridine derivatives, which are closely related to 5-(2,5-Dimethoxyphenyl)picolinic acid. Understanding the mechanisms and outcomes of these reactions is essential for applications in synthetic chemistry and drug development (Thapa, Brown, Balestri, & Taylor, 2014).

Neuroprotective Properties

Compounds affecting the gut–brain axis, including tryptophan metabolites like picolinic acid, exhibit neuroprotective and antioxidant activities. These properties are crucial in researching treatments for depression, neurodegeneration, and other central nervous system disorders. Natural products targeting these pathways can serve as potential therapeutic agents, highlighting the significance of studying compounds like 5-(2,5-Dimethoxyphenyl)picolinic acid in neuroprotective research (Liaqat, Parveen, & Kim, 2022).

Environmental and Industrial Applications

In the context of environmental science, the analysis of compounds for their potential in treating organic pollutants showcases the importance of chemical research in sustainability efforts. The enzymatic degradation of recalcitrant compounds, possibly involving redox mediators, indicates the broader applicability of studying chemical compounds for environmental remediation. Such research underscores the relevance of understanding the chemical and biological activities of compounds like 5-(2,5-Dimethoxyphenyl)picolinic acid (Husain & Husain, 2007).

Mechanism of Action

Target of Action

The primary target of 5-(2,5-Dimethoxyphenyl)picolinic acid is zinc finger proteins (ZFPs) . These proteins play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

5-(2,5-Dimethoxyphenyl)picolinic acid interacts with its targets by binding to zinc finger proteins. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This disruption of zinc binding is the key mechanism through which this compound exerts its effects .

Biochemical Pathways

It is known that the compound’s interaction with zinc finger proteins can inhibit viral replication and packaging . This suggests that the compound may affect pathways related to these processes.

Pharmacokinetics

It is known that the compound is a pyridine carboxylate metabolite of tryptophan

Result of Action

The binding of 5-(2,5-Dimethoxyphenyl)picolinic acid to zinc finger proteins and the subsequent disruption of zinc binding results in the inhibition of these proteins’ functions . This can lead to the inhibition of processes such as viral replication and packaging . The compound has been shown to have antiviral activity both in vitro and in vivo .

Safety and Hazards

The safety data sheet for 5-(2,5-Dimethoxyphenyl)picolinic acid indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-10-4-6-13(19-2)11(7-10)9-3-5-12(14(16)17)15-8-9/h3-8H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHARYJNHKKWBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CN=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681372 |

Source

|

| Record name | 5-(2,5-Dimethoxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,5-Dimethoxyphenyl)picolinic acid | |

CAS RN |

1261994-86-8 |

Source

|

| Record name | 5-(2,5-Dimethoxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)-1,2-diphenylethyl]aMino]-3-C](/img/structure/B580620.png)

![2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B580628.png)

![[3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B580635.png)